Cas no 42287-94-5 (3-(4-Cyanophenyl)propanoic Acid)

3-(4-Cyanophenyl)propanoic Acid is a versatile organic compound with a 4-cyanophenyl substituent. It exhibits excellent solubility in organic solvents, making it ideal for synthetic applications. Its unique structure provides high reactivity, facilitating efficient coupling reactions. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
3-(4-Cyanophenyl)propanoic Acid structure
42287-94-5 structure
Product Name:3-(4-Cyanophenyl)propanoic Acid
CAS No:42287-94-5
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD08234823
CID:55537
PubChem ID:9361742
Update Time:2025-07-16

3-(4-Cyanophenyl)propanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Cyanophenyl)propanoic acid
    • 3-(4-Cyanophenyl)propionic acid
    • 3-(4-CYANO-PHENYL)-PROPIONIC ACID
    • 4-cyanoBenzenepropanoic acid
    • Benzenepropanoic acid,4-cyano
    • 3-(p-Cyanophenyl)propionic acid
    • 4-(2-Carboxyethyl)benzonitrile
    • 4-Cyanobenzenepropionic acid
    • 4-Cyanohydrocinnamic acid
    • [p-Cyanophenyl]-3-propanoic acid
    • 3-(4-cyanophenyl)-propionic acid
    • Benzenepropanoic acid,4-cyano-
    • 3-(p-cyanophenyl)-propionic acid
    • RHIGOXBTMPLABF-UHFFFAOYSA-N
    • 3-(4-cyano-phenyl)propionic Acid
    • STL302069
    • SBB064067
    • 4-(2-hydroxycarbonylethyl)benzonitrile
    • T
    • MB05759
    • TR
    • DS-13665
    • AB01329844-02
    • 3-(4-Cyanophenyl)propionic acid, 97%
    • Z178961286
    • DTXSID60429430
    • SY046823
    • AM20061103
    • F9995-1104
    • SCHEMBL1337387
    • 3-(4-cyanophenyl)propanoicAcid
    • FT-0660004
    • MFCD08234823
    • AKOS001224393
    • CS-W008014
    • EN300-24305
    • NCGC00338188-01
    • A825838
    • 3-(4-cyanophenyl)propanoic acid, AldrichCPR
    • AE-562/43460518
    • 42287-94-5
    • DB-070280
    • 3-(4-Cyanophenyl)propanoic Acid
    • MDL: MFCD08234823
    • Inchi: 1S/C10H9NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13)
    • InChI Key: RHIGOXBTMPLABF-UHFFFAOYSA-N
    • SMILES: OC(CCC1C=CC(C#N)=CC=1)=O

Computed Properties

  • Exact Mass: 175.06300
  • Monoisotopic Mass: 175.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 61.1

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.217
  • Melting Point: 138-143 °C
  • Boiling Point: 362.2°C at 760 mmHg
  • Flash Point: 172.9±23.2 °C
  • Refractive Index: 1.565
  • PSA: 61.09000
  • LogP: 1.57548
  • Sensitiveness: Sensitive to air \ heat \ humidity

3-(4-Cyanophenyl)propanoic Acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302 + H312 + H332
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/21/22
  • Safety Instruction: 36/37
  • Hazardous Material Identification: Xn
  • HazardClass:6.1
  • Storage Condition:Room temperature

3-(4-Cyanophenyl)propanoic Acid Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-(4-Cyanophenyl)propanoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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3-(4-Cyanophenyl)propanoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:42287-94-5)3-(4-Cyanophenyl)propanoic Acid
Order Number:A825838
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:22
Price ($):268.0
Email:sales@amadischem.com

3-(4-Cyanophenyl)propanoic Acid Related Literature

Additional information on 3-(4-Cyanophenyl)propanoic Acid

Introduction to 3-(4-Cyanophenyl)propanoic Acid (CAS No. 42287-94-5)

3-(4-Cyanophenyl)propanoic acid, identified by the chemical identifier CAS No. 42287-94-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a propionic acid moiety linked to a cyanophenyl group, has garnered attention due to its structural versatility and potential applications in drug discovery and material science. The unique combination of functional groups—namely the cyano group and the carboxylic acid—makes it a valuable intermediate in synthesizing various bioactive molecules.

The chemical structure of 3-(4-cyanophenyl)propanoic acid can be represented as C9H7O2N, with the cyanophenyl ring contributing to its distinct electronic properties. This feature is particularly relevant in medicinal chemistry, where electron-withdrawing groups like the cyano group can influence the reactivity and binding affinity of a molecule. The propionic acid side chain further extends its utility, enabling further derivatization into esters, amides, or other pharmacologically relevant structures.

In recent years, there has been a growing interest in cyanopyridine derivatives and their analogs due to their demonstrated efficacy in various therapeutic areas. While 3-(4-cyanophenyl)propanoic acid itself may not be a direct therapeutic agent, it serves as a crucial building block for more complex molecules. Researchers have leveraged its scaffold to develop compounds with potential applications in anti-inflammatory, analgesic, and even anticancer therapies. The carboxylic acid functionality allows for easy coupling with amines or alcohols via esterification or amidation reactions, facilitating the synthesis of novel drug candidates.

One of the most compelling aspects of 3-(4-cyanophenyl)propanoic acid is its role in exploring structure-activity relationships (SARs). By modifying different parts of its molecular framework, scientists can fine-tune its biological activity. For instance, replacing the cyano group with other electron-withdrawing or donating substituents can alter its interaction with biological targets. This flexibility makes it an indispensable tool in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further development.

The synthesis of 3-(4-cyanophenyl)propanoic acid typically involves multi-step organic transformations. A common approach starts with the reaction of 4-cyanobenzaldehyde with propanoic acid or its derivatives under basic conditions to form an imine intermediate. Subsequent hydrolysis yields the desired carboxylic acid derivative. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the cyanophenyl-propanoic acid linkage more efficiently. These synthetic strategies highlight the compound's synthetic accessibility and readiness for further functionalization.

In academic research, 3-(4-cyanophenyl)propanoic acid has been utilized as a precursor in developing novel ligands for metal-organic frameworks (MOFs). The combination of nitrogen-rich heterocycles (cyanophenyl) and carboxylic acids provides excellent binding sites for metal ions, enabling the design of MOFs with tailored properties for gas storage, catalysis, or sensing applications. This interdisciplinary application underscores the compound's broader significance beyond traditional pharmaceuticals.

The pharmacological profile of derivatives derived from 3-(4-cyanophenyl)propanoic acid has been extensively studied in recent years. For example, researchers have synthesized analogs targeting cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. Some derivatives have shown promising inhibitory activity against COX-2 without significant COX-1 inhibition, suggesting potential as anti-inflammatory agents with reduced gastrointestinal side effects. Such findings highlight the compound's relevance in developing next-generation therapeutics.

Another area where 3-(4-cyanophenyl)propanoic acid has found utility is in the development of bioimaging probes. The cyano group can be readily converted into other functional moieties that enhance fluorescence or luminescence properties when incorporated into biologically relevant molecules. These probes are invaluable tools in cellular and molecular biology research, allowing scientists to visualize and track specific processes within living cells with high precision.

The environmental impact and biodegradability of 3-(4-cyanophenyl)propanoic acid are also subjects of interest. While direct environmental data on this compound is limited, its structural components suggest moderate persistence under certain conditions but also potential for degradation via microbial action or hydrolysis over time. As pharmaceutical intermediates are increasingly scrutinized for their ecological footprint, understanding such properties becomes crucial for sustainable chemical synthesis practices.

In conclusion,3-(4-cyanophenyl)propanoic acid (CAS No. 42287-94-5) represents a versatile and valuable compound in modern chemical research. Its unique structural features make it an excellent candidate for synthesizing diverse bioactive molecules across multiple therapeutic domains. From drug discovery to advanced materials science,this compound continues to play a pivotal role in advancing scientific knowledge and innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:42287-94-5)3-(4-Cyanophenyl)propanoic Acid
A825838
Purity:99%
Quantity:100g
Price ($):268.0
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